molecular formula C17H22N4O4 B3048781 tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 1815591-68-4

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B3048781
CAS No.: 1815591-68-4
M. Wt: 346.4
InChI Key: HSIIXVXTSGPOEL-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a nitrophenylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Nitrophenylamino Group: This step involves the reaction of the piperidine derivative with a nitrophenylamine compound under suitable conditions.

    Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenylamino groups are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound with an aminomethyl group instead of a cyano group.

    tert-Butyl 4-(4-(formylmethyl)phenyl)piperidine-1-carboxylate: A compound with a formylmethyl group instead of a cyano group.

Uniqueness

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both a cyano group and a nitrophenylamino group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIIXVXTSGPOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144735
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1815591-68-4
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1815591-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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